Cas no 863670-58-0 (2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide)

2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic compound featuring a cyanoacrylamide core linked to a hydroxy-dimethylphenyl group and a thiazolyl moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for kinase inhibitors due to its electrophilic α,β-unsaturated carbonyl system. The presence of the hydroxy and dimethyl substituents may enhance solubility and metabolic stability, while the thiazole ring could contribute to binding affinity in biological targets. Its conjugated system suggests applicability in photophysical studies or as a building block for functional materials. The compound’s reactivity profile allows for further derivatization, making it versatile for research applications.
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide structure
863670-58-0 structure
Product name:2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
CAS No:863670-58-0
MF:C15H13N3O2S
MW:299.347621679306
CID:6168666
PubChem ID:8119960

2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 863670-58-0
    • Z44359790
    • EN300-26593870
    • 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
    • Inchi: 1S/C15H13N3O2S/c1-9-5-11(6-10(2)13(9)19)7-12(8-16)14(20)18-15-17-3-4-21-15/h3-7,19H,1-2H3,(H,17,18,20)/b12-7+
    • InChI Key: HTCNFCGEEHNYIV-KPKJPENVSA-N
    • SMILES: S1C=CN=C1NC(/C(/C#N)=C/C1C=C(C)C(=C(C)C=1)O)=O

Computed Properties

  • Exact Mass: 299.07284784g/mol
  • Monoisotopic Mass: 299.07284784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 114Ų

2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26593870-0.05g
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
863670-58-0 95.0%
0.05g
$246.0 2025-03-20

2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide Related Literature

Additional information on 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Professional Introduction to Compound with CAS No. 863670-58-0 and Product Name: 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

The compound with the CAS number 863670-58-0 and the product name 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide represents a significant advancement in the field of chemical pharmaceuticals. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure incorporates several key functional groups that contribute to its reactivity and biological activity, making it a promising candidate for further research and development.

At the core of this compound's identity is its thiazole ring, a heterocyclic structure that is widely recognized for its presence in numerous bioactive molecules. The 1,3-thiazol-2-yl moiety specifically enhances the compound's pharmacological profile by contributing to its stability and interaction with biological targets. This feature is particularly relevant in the context of drug design, where structural integrity and target specificity are paramount.

The cyano group at the 2-position of the propenamide backbone introduces a polar nature to the molecule, which can influence its solubility and metabolic stability. This characteristic is often exploited in pharmaceuticals to improve bioavailability and reduce degradation rates. Additionally, the 4-hydroxy-3,5-dimethylphenyl substituent on the third carbon of the propenamide provides a hydrophilic region that can facilitate interactions with aqueous environments within biological systems. This dual hydrophilic/hydrophobic profile is advantageous for drug candidates aiming to traverse lipid membranes while maintaining solubility in blood plasma.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, including interactions with biological receptors. The structure-activity relationship (SAR) of this compound has been extensively studied using molecular modeling techniques. These studies suggest that the compound exhibits potential binding affinity to various targets, including enzymes and receptors involved in inflammatory pathways. Such findings align with current trends in drug discovery, where modulating inflammatory responses is a key strategy for treating chronic diseases.

In vitro studies have begun to elucidate the pharmacological effects of 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide. Initial results indicate that it may possess anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. The presence of both the thiazole ring and the hydroxymethylphenyl group appears to synergize, enhancing the compound's ability to modulate signaling pathways associated with inflammation. This is particularly intriguing given the rising incidence of inflammatory-related diseases worldwide.

The synthesis of this compound represents a testament to modern organic chemistry techniques. The multi-step synthesis involves careful regioselective functionalization of the propenamide core, ensuring that each substituent is incorporated at its intended position. Advanced catalytic methods have been employed to achieve high yields while minimizing byproduct formation. Such efficiency is crucial for large-scale production and further clinical development.

Comparative studies with structurally similar compounds have provided valuable insights into the unique properties of this molecule. For instance, analogs lacking the thiazole ring exhibit significantly reduced bioactivity, highlighting its importance in mediating pharmacological effects. Similarly, modifications to the hydroxymethylphenyl group have shown differential impacts on metabolic stability and receptor binding affinity. These observations underscore the delicate balance required in drug design to optimize efficacy while minimizing side effects.

The potential therapeutic applications of 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide are broad and exciting. Beyond its anti-inflammatory potential, preliminary data suggest it may also exhibit antioxidant properties due to its phenolic moiety. Antioxidants are increasingly recognized for their role in preventing cellular damage caused by reactive oxygen species (ROS), making them relevant in conditions ranging from neurodegenerative diseases to cardiovascular disorders.

Ongoing research aims to explore additional therapeutic avenues for this compound. Preclinical studies are being designed to evaluate its efficacy in animal models of inflammation and oxidative stress. These studies will provide critical data on dosing regimens, pharmacokinetics, and long-term safety profiles before human trials can commence. The collaborative efforts between synthetic chemists and biologists are essential in translating laboratory discoveries into viable therapeutic agents.

The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing rigorous testing and comprehensive characterization of candidate compounds. The documentation required for regulatory submissions includes detailed information on synthesis pathways, physicochemical properties (e.g., solubility, stability), toxicological profiles (in vitro and in vivo), and preclinical efficacy data. Each piece of information contributes to building a robust case for clinical development.

Future directions in research may involve exploring derivatives of 863670-58-0 that enhance specific pharmacological profiles while maintaining overall structural integrity. Techniques such as structure-based drug design (SBDD) or fragment-based drug discovery (FBDD) could be employed to identify modifications that improve target engagement or reduce off-target effects. Such approaches leverage computational modeling alongside experimental validation to accelerate lead optimization.

The global pharmaceutical industry faces challenges related to increasing costs of drug development and growing demand for novel therapeutics addressing unmet medical needs. Compounds like 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide exemplify how innovative chemistry can contribute solutions by providing new molecular entities with distinct mechanisms of action or improved pharmacokinetic profiles compared existing treatments.

In conclusion,863670-58-0 represents a significant step forward in medicinal chemistry due to its unique structural features and promising biological activities,particularly as an anti-inflammatory agent with potential applications across multiple therapeutic areas,including neuroprotection,cardiovascular disease,and chronic inflammation management.. Further research will be essential in validating these early findings,optimizing synthetic routes,and advancing towards clinical trials,ensuring that this promising compound fulfills its potential as a next-generation therapeutic agent..

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